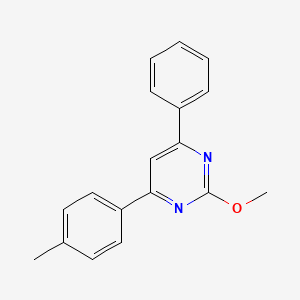
2-methoxy-4-(4-methylphenyl)-6-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-(4-methylphenyl)-6-phenylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. It is also known as MPP and has a molecular formula of C20H19N3O. This compound has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of MPP is not fully understood. However, it has been suggested that MPP inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. MPP has also been found to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells and lead to their death.
Biochemical and Physiological Effects
MPP has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. MPP has also been found to induce the production of ROS, which can cause oxidative damage to cancer cells and lead to their death. Additionally, MPP has been found to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPP in lab experiments is its potential anti-tumor activity. It has been found to inhibit the growth of cancer cells and induce apoptosis. Another advantage is its anti-inflammatory properties, which can be useful in studying the role of inflammation in various diseases. However, one limitation of using MPP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on MPP. One direction is to study its potential as a therapeutic agent for cancer and inflammation. Another direction is to investigate its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of MPP in animal models. Finally, research on the potential side effects of MPP is also needed to ensure its safety for use in humans.
Conclusion
In conclusion, 2-methoxy-4-(4-methylphenyl)-6-phenylpyrimidine is a heterocyclic compound that has potential applications in scientific research. Its anti-tumor and anti-inflammatory properties make it a promising candidate for further study. While its mechanism of action is not fully understood, research has shown that it inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. Future research on MPP should focus on its potential as a therapeutic agent for cancer and inflammation, its mechanism of action, and its optimal dosage and administration in animal models.
Métodos De Síntesis
The synthesis of MPP involves the reaction of 4-methylbenzaldehyde, ethyl acetoacetate, and guanidine carbonate in ethanol. The reaction is carried out under reflux conditions for several hours, followed by cooling and filtration. The resulting product is then purified using recrystallization to obtain pure MPP.
Aplicaciones Científicas De Investigación
MPP has been found to have potential applications in scientific research. It has been studied for its anti-tumor activity and has shown promising results. MPP has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
Propiedades
IUPAC Name |
2-methoxy-4-(4-methylphenyl)-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-8-10-15(11-9-13)17-12-16(19-18(20-17)21-2)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMBCCXYTFUBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(4-methylphenyl)-6-phenylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

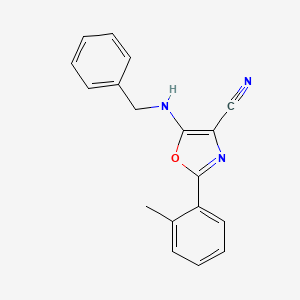
![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)
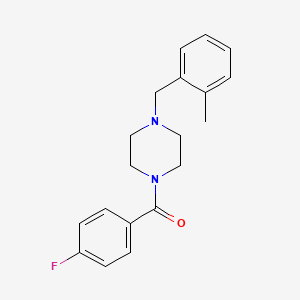
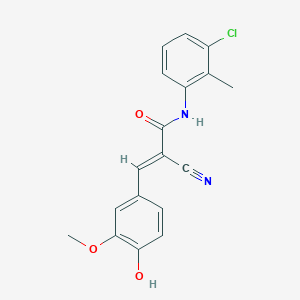


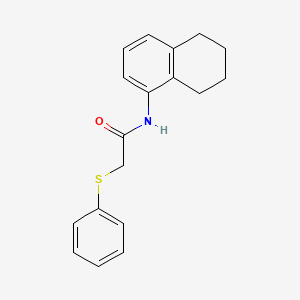
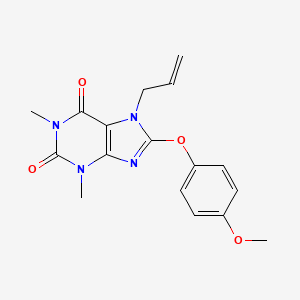

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)
methanone](/img/structure/B5779267.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)

